molecular formula C13H21ClN4O2 B1424765 N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220029-94-6

N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

货号: B1424765
CAS 编号: 1220029-94-6
分子量: 300.78 g/mol
InChI 键: WEYLZQWOYHUASO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a pyrazolo[4,3-c]pyridine derivative featuring a (tetrahydro-2H-pyran-4-yl)methyl substituent and a carboxamide group, with enhanced solubility due to its hydrochloride salt.

属性

IUPAC Name

N-(oxan-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2.ClH/c18-13(15-7-9-2-5-19-6-3-9)12-10-8-14-4-1-11(10)16-17-12;/h9,14H,1-8H2,(H,15,18)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYLZQWOYHUASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-94-6
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

生物活性

N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Tetrahydro-2H-pyran : A cyclic ether that contributes to the compound's hydrophobic properties.
  • Pyrazolo[4,3-c]pyridine : A bicyclic structure known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

The molecular formula is C13H18N4OC_{13}H_{18}N_4O with a molecular weight of approximately 250.31 g/mol.

Research indicates that compounds similar to N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many pyrazolo derivatives are known to inhibit specific enzymes involved in cancer progression and inflammation. For instance, they may target matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis. Studies on related compounds suggest that they can modulate pathways such as MAPK and PI3K/Akt .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy of similar compounds:

  • Anti-Cancer Activity : In vitro studies have demonstrated that pyrazolo derivatives can induce apoptosis in various cancer cell lines. For example, derivatives targeting MMPs have shown promising results in reducing tumor growth in animal models .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation .

Case Study 1: Pyrazolo Derivative in Cancer Treatment

A study investigated the effects of a pyrazolo derivative on breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. The study concluded that pyrazolo derivatives could serve as potential therapeutic agents in breast cancer treatment .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of a related compound. It was administered to mice with induced inflammation. Results showed a marked decrease in inflammatory markers and symptoms, suggesting its potential use in treating inflammatory diseases .

Data Summary

PropertyValue
Molecular FormulaC13H18N4OC_{13}H_{18}N_4O
Molecular Weight250.31 g/mol
Primary Biological ActivitiesAnti-cancer, Anti-inflammatory
Potential ApplicationsCancer therapy, Inflammatory diseases

科学研究应用

Medicinal Chemistry

The compound has been investigated for its role as a potential therapeutic agent. Specifically, it has shown promise in the development of inhibitors targeting various biological pathways:

  • DNA Damage Response : Research has highlighted the importance of DNA-PK (DNA-dependent protein kinase) in the repair of double-strand DNA breaks. Compounds similar to N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride are being explored for their ability to enhance the efficacy of cancer therapies by modulating DNA damage response mechanisms .
  • Kinase Inhibition : The compound's structure suggests potential activity against kinases involved in cancer proliferation. For example, modifications leading to increased solubility and cellular activity have been reported in related compounds that include tetrahydropyran moieties .

Structural Modifications and Derivatives

The synthesis of derivatives of this compound has been a focus of research aimed at optimizing its pharmacological properties:

  • Improved Solubility and Activity : Structural modifications involving the tetrahydropyran group have been shown to enhance solubility while maintaining or improving cellular activity against specific cancer cell lines . This is crucial for developing effective oral medications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for its application in drug development:

  • Absorption and Distribution : Studies indicate that compounds with similar structures exhibit favorable absorption characteristics due to their lipophilicity. This property is critical for ensuring adequate bioavailability when administered orally or intravenously.
  • Toxicological Profiles : Evaluating the toxicity of this compound and its derivatives is vital. Research into related compounds suggests that careful structural modification can reduce adverse effects while enhancing therapeutic efficacy .

Case Studies

Several studies have documented the applications and effects of compounds structurally related to this compound:

StudyFocusFindings
DNA-PK InhibitionDemonstrated enhanced potency in inhibiting DNA repair mechanisms in cancer cells.
Kinase SelectivityShowed improved solubility and selectivity in KRAS mutant tumor models.
PharmacokineticsHighlighted favorable absorption characteristics and reduced toxicity profiles through structural modifications.

相似化合物的比较

Data Table: Structural and Functional Comparison

Compound Name / Ref Core Structure Key Substituents Biological Target Solubility Features
Target Compound Pyrazolo[4,3-c]pyridine (Tetrahydro-2H-pyran-4-yl)methyl, carboxamide HCl EGFR (inferred) High (hydrochloride salt)
Samala et al., 2013 Pyrazolo[4,3-c]pyridine Phenyl Pantothenate synthetase Moderate (non-ionizable substituents)
CymitQuimica (Ref:10-F550089) Pyrazolo[4,3-c]pyridine (Tetrahydro-2H-pyran-4-yl)methyl Not specified Discontinued (likely low solubility)
Rao et al., 2024 Pyrazolo[3,4-b]pyridine Multiple bulky groups Not specified Variable (depends on substituents)
Zhang et al., 2017 Imidazo[1,2-a]pyridine Nitrophenyl, phenethyl Not specified Moderate (ester groups may limit solubility)

Key Research Findings

Structural Optimization : The target compound’s carboxamide and hydrochloride salt address solubility and binding limitations observed in analogs like the CymitQuimica derivative .

Metabolic Stability : Pyrazole cores (target compound) may offer advantages over imidazole derivatives in terms of metabolic stability .

常见问题

Q. What are the standard synthetic routes for N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazolo-pyridine core via cyclization reactions under inert atmospheres.
  • Step 2 : Introduction of the tetrahydropyran moiety through alkylation or reductive amination.
  • Step 3 : Carboxamide formation using coupling agents like EDCl or HOBt in aprotic solvents (e.g., DMF or acetonitrile) .
  • Step 4 : Hydrochloride salt preparation via acidification with HCl in polar solvents. Intermediates are characterized using NMR (1H/13C) and LC-MS to confirm regiochemistry and purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • NMR Spectroscopy : Assigns proton environments, especially distinguishing between pyrazolo and tetrahydropyran methylene groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).
  • HPLC with UV/ELSD Detection : Quantifies purity (>95%) and identifies polar impurities . Example Table :
Parameter Conditions
HPLC ColumnC18, 5 µm, 4.6 × 150 mm
Mobile PhaseAcetonitrile/0.1% TFA in H2O (gradient)
Retention Time~8.2 min

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for pyrazolo-pyridine derivatives during structural elucidation?

Discrepancies often arise from tautomerism or rotational isomers. Strategies include:

  • Variable-Temperature NMR : Identifies dynamic equilibria (e.g., pyrazole NH tautomerism) .
  • 2D Experiments (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to confirm connectivity.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and compare with experimental data .

Q. What methodologies are recommended for assessing the compound’s pharmacokinetic properties in preclinical studies?

  • In Vitro ADME :
  • CYP450 Inhibition Assays : Microsomal incubations with LC-MS/MS detection.
  • Plasma Stability : Incubate compound in plasma (37°C, pH 7.4); monitor degradation via HPLC .
    • In Vivo PK : Administer IV/orally to rodents; collect plasma samples for LC-MS/MS to calculate AUC, Cmax, and half-life .

Q. How should researchers address contradictions in biological activity data across assay platforms?

  • Assay Replication : Validate results in orthogonal assays (e.g., cell-based vs. enzymatic).
  • Control Standardization : Use reference compounds (e.g., kinase inhibitors for target validation).
  • Data Normalization : Adjust for solvent effects (DMSO tolerance <0.1%) and cell viability interference .

Experimental Design & Optimization

Q. What strategies optimize the yield of the hydrochloride salt during final purification?

  • Solvent Selection : Use ethanol or IPA for recrystallization to enhance solubility differences between freebase and salt.
  • Acid Equivalents : Titrate HCl (1.1–1.3 eq.) to avoid over-salt formation.
  • Temperature Control : Slow cooling (0.5°C/min) promotes crystal nucleation .

Q. How can reaction conditions be tailored to minimize byproducts in the carboxamide coupling step?

  • Coupling Agent : Replace EDCl with T3P® (less racemization).
  • Solvent Optimization : Use THF or DCM for improved reagent solubility.
  • Stoichiometry : Limit carbodiimide (1.05 eq.) and HOBt (1.1 eq.) to reduce acylurea formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。